4-(P-Chlorostyryl)pyridine

Electrochemistry Radical anion chemistry Carbon–halogen bond fragmentation

4-(P-Chlorostyryl)pyridine is a halogenated styrylpyridine derivative (C₁₃H₁₀ClN, MW 215.68) featuring a trans-4-chlorostyryl substituent at the 4-position of the pyridine ring. This compound serves as a versatile π-conjugated building block for nonlinear optical (NLO) chromophores, fluorescent probes, and coordination complexes.

Molecular Formula C13H10ClN
Molecular Weight 215.68 g/mol
CAS No. 2502-99-0
Cat. No. B1621626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(P-Chlorostyryl)pyridine
CAS2502-99-0
Molecular FormulaC13H10ClN
Molecular Weight215.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC=NC=C2)Cl
InChIInChI=1S/C13H10ClN/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h1-10H/b2-1+
InChIKeyPONMZBJRRLHVPF-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(P-Chlorostyryl)pyridine (CAS 2502-99-0) – Procurement-Relevant Physicochemical and Functional Baseline for the 4-Chlorostyryl Pyridine Scaffold


4-(P-Chlorostyryl)pyridine is a halogenated styrylpyridine derivative (C₁₃H₁₀ClN, MW 215.68) featuring a trans-4-chlorostyryl substituent at the 4-position of the pyridine ring . This compound serves as a versatile π-conjugated building block for nonlinear optical (NLO) chromophores, fluorescent probes, and coordination complexes [1]. The presence of the terminal chlorine atom introduces a unique combination of electron-withdrawing character and a chemically labile C–Cl bond, differentiating it from non-halogenated and fluoro-substituted analogs in both photophysical behaviour and electrochemical reactivity [2].

4-(P-Chlorostyryl)pyridine: Why In-Class Styrylpyridine Analogs Cannot Be Simply Substituted


Substituting 4-(P-Chlorostyryl)pyridine with 4-styrylpyridine, 2-(4-chlorostyryl)pyridine, or the 4-fluoro analog is not functionally equivalent. The para-chloro substituent on the styryl moiety imparts a specific Hammett sigma constant (σₚ ≈ +0.23) that alters the electron density distribution across the π-conjugated system, leading to measurable differences in half-wave reduction potentials, ground-state basicity, and photophysical output compared to the unsubstituted or fluoro-substituted parent compounds [1]. Additionally, the regiochemistry of the styryl attachment (4- vs. 2-position) dictates the direction and magnitude of the intramolecular charge-transfer dipole, a property that cannot be replicated by 2-styrylpyridine regioisomers [2]. Generic substitution without accounting for these quantifiable electronic, electrochemical, and spectroscopic differences can compromise experimental reproducibility and device performance.

4-(P-Chlorostyryl)pyridine – Quantitative Comparator Evidence for Differentiated Selection


Quantifiable C–Cl Bond Fragmentation Rate Distinguishes 4-(P-Chlorostyryl)pyridine from Non-Halogenated Analogs Under Reductive Conditions

Under reductive electrochemical conditions, the radical anion of 4-(P-Chlorostyryl)pyridine undergoes unimolecular C–Cl bond fragmentation to generate 4-styrylpyridine with a first-order rate constant (k) of 1.5 ± 0.4 s⁻¹ at 296 K in dimethylformamide, whereas the 3-chloro isomer is only slowly destroyed by protonation and no fragmentation is observed for the unsubstituted 4-styrylpyridine [1]. At 252 K, fragmentation is completely suppressed before protonation destroys the radical anion.

Electrochemistry Radical anion chemistry Carbon–halogen bond fragmentation

Halogen-Dependent Red-Shift in Fluorescence Emission Maximum Relative to the 4-Fluoro Analog

In a comparative spectroscopic study of halogen-substituted pyridinevinylenes, 4-(P-chlorostyryl)pyridine exhibits a fluorescence emission maximum red-shifted by approximately 10–15 nm relative to the corresponding 4-fluoro analog (E)-2-(4-fluorostyryl)pyridine, consistent with the greater polarizability and electron-withdrawing nature of chlorine [1]. Absorption maxima similarly follow the trend Cl > F for the same regioisomeric series [1].

Photophysics Fluorescence spectroscopy Intramolecular charge transfer

Increased Lipophilicity (LogP ≈ 3.7–3.9) Versus 4-Styrylpyridine (LogP ≈ 2.85–3.34) Enhances Membrane Partitioning for Biological Probe Applications

Calculated octanol–water partition coefficients indicate that 4-(P-chlorostyryl)pyridine exhibits a LogP value of approximately 3.7–3.9 [REFS-1, REFS-2], compared with a LogP of approximately 2.85–3.34 for the unsubstituted 4-styrylpyridine [3]. This approximately 0.5–0.8 log unit increase represents a roughly 3–6 fold greater partitioning into hydrophobic media, which can influence membrane permeability and intracellular distribution in live-cell imaging applications.

Lipophilicity LogP Drug-likeness

Ground-State Basicity Modulation: Predicted pKa Depression of Approximately 0.3–0.5 Units Relative to 4-Styrylpyridine Driven by the Para-Chloro Substituent

The electron-withdrawing 4-chloro substituent on the styryl ring reduces the ground-state basicity of the pyridine nitrogen relative to 4-styrylpyridine. Applying the Hammett relationship (ρ ≈ 2.0–2.5 for pyridine protonation) with σₚ(Cl) = +0.23 yields an estimated ΔpKa of –(ρ × σ) ≈ –0.46 to –0.58 units versus 4-styrylpyridine (predicted pKa = 5.87 ± 0.10) [REFS-1, REFS-2]. This places the predicted pKa of 4-(P-chlorostyryl)pyridine in the range of approximately 5.3–5.4, a difference consistent with spectrophotometrically determined pKa shifts for substituted styrylpyridines reported in the primary literature [2].

Basicity pKa Hammett equation Protonation

Hammett σ-Correlated Half-Wave Reduction Potentials Enable Predictive Tuning of Redox Properties Across Substituted 4-Styrylpyridines

The half-wave potentials (E₁/₂) for the two successive one-electron reduction waves of substituted 4-styrylpyridines, including 4-(P-chlorostyryl)pyridine, exhibit a linear free-energy relationship with the Hammett σ constant of the para-substituent [1]. The chloro substituent (σₚ = +0.23) produces a measurable anodic shift of the first reduction potential compared to the unsubstituted 4-styrylpyridine (σₚ = 0), enabling users to position the compound within a predictably tunable series based on the electron-withdrawing strength of the 4'-substituent [1].

Electrochemistry Hammett correlation Reduction potential Linear free energy relationship

Planar π-Conjugated Geometry and Crystal Packing Drive Regioselective [2+2] Photodimerization Yielding a Defined Cyclobutane Product for Solid-State Photochemistry

The crystal structure of the photodimer 1,3-trans-bis(4-chlorophenyl)-2,4-trans-di(4-pyridyl)cyclobutane, obtained via solid-state [2+2] photodimerization of 4-(P-chlorostyryl)pyridine, has been determined with a final R-factor of 0.058 from 1765 three-dimensional intensities collected on a single-crystal diffractometer [1]. The parent compound achieves a nearly planar geometry (torsion angle ~179°) in its silver(I) coordination complex, facilitating intermolecular π-stacking with nearest intermolecular distances of approximately 3.647 Å [2]. This pre-organized solid-state arrangement is essential for topochemical photodimerization and is not guaranteed for other 4-styrylpyridine derivatives with different substituents or protonation states.

Crystal engineering Solid-state photochemistry [2+2] Photodimerization X-ray crystallography

4-(P-Chlorostyryl)pyridine – High-Value Application Scenarios Substantiated by Comparator Evidence


Electrosynthetic Precursor for Controlled Generation of 4-Styrylpyridine via Reductive C–Cl Bond Cleavage

The well-characterized first-order C–Cl fragmentation rate of k = 1.5 ± 0.4 s⁻¹ for the radical anion of 4-(P-Chlorostyryl)pyridine at 296 K [evidence from Section 3, Evidence_Item 1] enables its use as a quantitatively predictable electrochemical precursor for in situ release of 4-styrylpyridine. The temperature-dependent suppression of fragmentation at 252 K further allows temporal control over product formation. This distinct redox-triggered reactivity is not available from non-halogenated styrylpyridines and is advantageous for mechanistic electrosynthesis studies, controlled-release formulations, and electrochemical sensor design where a latent precursor is required.

Fine-Tuned Fluorescent Probe Design Leveraging Halogen-Controlled Emission Wavelength

The 10–15 nm bathochromic shift in fluorescence emission conferred by the chloro substituent compared to the fluoro analog [evidence from Section 3, Evidence_Item 2] positions 4-(P-Chlorostyryl)pyridine as the preferred core scaffold when designing styrylpyridine-based fluorophores targeting detection windows above 400 nm. Combined with its elevated LogP of ≈3.8 versus ≈3.1 for unsubstituted 4-styrylpyridine [evidence from Section 3, Evidence_Item 3], this compound is especially suited for lipophilic environments such as lipid bilayer imaging, organic-matrix sensors, and NLO chromophore development where enhanced solubility in non-polar media and red-shifted emission are simultaneously required.

Crystal Engineering and Solid-State Photochemistry Based on Predictable [2+2] Dimerization

The structurally validated solid-state [2+2] photodimerization of 4-(P-Chlorostyryl)pyridine to a defined cyclobutane product with a high-quality crystal structure (R = 0.058) [evidence from Section 3, Evidence_Item 6] makes this compound a rational choice for crystal engineering studies, topochemical synthesis of cyclobutane-based ligands, and solid-state photoreactivity research. The near-planar geometry and intermolecular spacing of 3.647 Å satisfy Schmidt's geometric criteria for topochemical reaction, a property that cannot be assumed for other substituted styrylpyridines without crystallographic verification.

Redox-Tunable Building Block for Hammett-Series Optimization of Electron-Transfer Materials

The Hammett σ-correlated half-wave reduction potentials of substituted 4-styrylpyridines [evidence from Section 3, Evidence_Item 5] position 4-(P-Chlorostyryl)pyridine at a defined point (σₚ = +0.23) within a predictably tunable redox series. This quantitative structure–property relationship supports rational selection of this compound over electron-donating (e.g., –OCH₃) or more strongly electron-withdrawing (e.g., –NO₂) analogs when designing molecular wires, electron-acceptor materials, or electrocatalysts whose operating potential must align with a specific redox window. The established Hammett correlation reduces the need for empirical screening of multiple analogs.

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